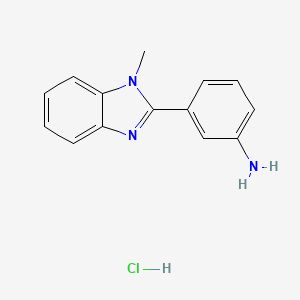
3-(1-methyl-1H-1,3-benzodiazol-2-yl)aniline hydrochloride
Descripción general
Descripción
3-(1-methyl-1H-1,3-benzodiazol-2-yl)aniline hydrochloride is a useful research compound. Its molecular formula is C14H14ClN3 and its molecular weight is 259.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as imidazole derivatives, have been reported to exhibit a broad range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The specific targets for these activities vary widely and are often dependent on the exact structure of the compound.
Mode of Action
Based on the wide range of activities exhibited by similar compounds, it can be inferred that the compound likely interacts with its targets in a manner that modulates their function . The exact nature of these interactions and the resulting changes would depend on the specific target and the context in which the compound is used.
Biochemical Pathways
Given the broad range of activities exhibited by similar compounds, it can be inferred that the compound likely affects multiple pathways . The downstream effects of these pathway modulations would depend on the specific target and the context in which the compound is used.
Result of Action
Based on the wide range of activities exhibited by similar compounds, it can be inferred that the compound likely induces a variety of effects at the molecular and cellular levels .
Actividad Biológica
3-(1-methyl-1H-1,3-benzodiazol-2-yl)aniline hydrochloride, with the CAS Number 1354952-03-6, is a compound that has garnered attention for its potential biological activities. Its molecular formula is C14H14ClN3, with a molecular weight of 259.73 g/mol. This compound belongs to a class of benzodiazoles, which are known for their diverse pharmacological properties.
The biological activity of this compound is inferred from studies on similar compounds. It is believed to interact with various biological targets, potentially modulating protein-protein interactions and influencing multiple biochemical pathways. The mode of action may involve the inhibition of specific signaling pathways, which is a common characteristic among benzodiazole derivatives.
Biological Activities
Research indicates that compounds structurally related to this compound exhibit a range of biological activities including:
- Antitumor Activity : Some benzodiazole derivatives have shown promise in inhibiting cancer cell proliferation by targeting specific kinases or proteins involved in tumor growth.
- Inhibition of Protein–Protein Interactions (PPIs) : Recent studies have highlighted the potential of certain benzothiadiazole derivatives as STAT3 inhibitors, which play a critical role in cancer progression and immune response modulation .
Inhibition of STAT3
A study published in Molecules reported that certain benzothiadiazole derivatives demonstrated significant inhibitory activity against the STAT3 protein, with an IC50 value of 15.8 ± 0.6 µM . This suggests that this compound may also exhibit similar properties given its structural similarities.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the benzodiazole ring can significantly influence the biological activity of these compounds. For instance, bulky lipophilic substituents were found to decrease inhibitory activity against STAT3, emphasizing the importance of specific functional groups in enhancing biological efficacy .
Data Table: Biological Activities and IC50 Values
Propiedades
IUPAC Name |
3-(1-methylbenzimidazol-2-yl)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3.ClH/c1-17-13-8-3-2-7-12(13)16-14(17)10-5-4-6-11(15)9-10;/h2-9H,15H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFERXAFXEGBZQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3=CC(=CC=C3)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















